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A Note on Terminology: The term "ergone compound" is not a recognized standard in scientific

literature. Based on the query, this guide focuses on L-Ergothioneine (EGT), a naturally

occurring amino acid derivative with significant antioxidant properties, which is likely the

compound of interest.

Introduction to L-Ergothioneine
L-Ergothioneine (EGT) is a unique sulfur-containing amino acid derived from histidine.[1][2][3]

Discovered in 1909 by Charles Tanret in the ergot fungus Claviceps purpurea, EGT has since

been identified in a variety of organisms.[2][4] Unlike many other antioxidants, EGT is

remarkably stable at physiological pH and resistant to autoxidation.[4][5] Animals and plants do

not synthesize EGT de novo; they must acquire it from dietary sources.[6][7][8] The presence

of a specific transporter for EGT in animals, the novel organic cation transporter 1 (OCTN1 or

SLC22A4), underscores its physiological importance.[6][9][10] This transporter facilitates the

uptake and retention of EGT in tissues prone to high oxidative stress, such as the liver,

kidneys, and red blood cells.[10][11]

Natural Sources of L-Ergothioneine
EGT is synthesized primarily by certain fungi and bacteria.[4][12][13] Consequently, these

organisms and those that consume them are the principal natural sources of this compound.

Fungi

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 10 Tech Support

https://www.benchchem.com/product/b1207531?utm_src=pdf-interest
https://www.benchchem.com/product/b1207531?utm_src=pdf-body
https://biosyn.alfa-chemistry.com/ergothioneine.html
https://en.wikipedia.org/wiki/Ergothioneine
https://m.aogubio.com/news/l-ergothionine-the-potent-antioxidant-revolutionizing-nutraceutic/
https://en.wikipedia.org/wiki/Ergothioneine
https://pmc.ncbi.nlm.nih.gov/articles/PMC7653990/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7653990/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5790434/
https://www.frontiersin.org/journals/pharmacology/articles/10.3389/fphar.2022.850813/full
https://www.researchgate.net/publication/10271700_The_occurrence_of_ergothioneine_in_plant_material
https://www.researchgate.net/publication/348263694_STUDIES_ON_THE_ORIGIN_OF_ERGOTHIONEINE_IN_ANIMALS
https://www.frontiersin.org/journals/pharmacology/articles/10.3389/fphar.2022.850813/full
https://pmc.ncbi.nlm.nih.gov/articles/PMC9816654/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9221166/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9221166/
https://et-chem.com/does-heat-destroy-ergothioneine/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7653990/
https://www.mdpi.com/2304-8158/14/9/1588
https://pmc.ncbi.nlm.nih.gov/articles/PMC11664081/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1207531?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Mushrooms are the most significant dietary source of EGT, with concentrations varying widely

among species.[6][9][14][15][16] Generally, gourmet and wild mushrooms contain substantially

higher levels of EGT than common commercially grown varieties.[16]

Table 1: L-Ergothioneine Content in Various Mushroom Species

Mushroom Species Common Name
EGT Content (mg/g dry
weight)

Pleurotus ostreatus Oyster Mushroom 0.22 - 3.94[6]

Lentinula edodes Shiitake ~3.0[6]

Grifola frondosa Maitake (Hen of the Woods) ~3.0[6]

Boletus edulis Porcini (King Bolete) High concentrations[14]

Pleurotus citrinopileatus Golden Oyster Mushroom High concentrations[6]

Lepista nuda Wood Blewit Up to 5.54[17]

Agaricus bisporus
White Button, Crimini,

Portobello
Lower concentrations[14]

Ganoderma species Reishi 0.06 - 0.08[17]

Note: EGT content can be influenced by cultivation methods and substrate composition.[9]

Bacteria and Cyanobacteria
Various bacteria, including actinomycetes, cyanobacteria, and methylobacteria, are capable of

synthesizing EGT.[4][5][18] These microorganisms contribute to the presence of EGT in soil,

from which it can be taken up by plants.[19][20] Some fermented foods may contain EGT due

to the metabolic activity of the bacteria used in their production.[9][14] Spirulina, a dried

biomass of cyanobacteria, is also a source of EGT.[9]

Plants
Plants absorb EGT from the soil through their root systems, often facilitated by symbiotic

relationships with mycorrhizal fungi.[7][14][19][20] As a result, EGT can be found in various
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plant-based foods, though typically at lower concentrations than in mushrooms.[21]

Table 2: L-Ergothioneine Content in Selected Plant-Based Foods

Food Source Common Name EGT Content

Oat Bran - Moderate levels[2][22]

Black Beans - Moderate levels[2][15][22]

Red Kidney Beans - Moderate levels[2][22]

Asparagus - Lower levels[14]

Garlic - Lower levels[14]

Animal Products
Animals accumulate EGT in their tissues from their diet.[8] Organ meats, such as liver and

kidneys, tend to have higher concentrations of EGT.[2][15][22]

Table 3: L-Ergothioneine Content in Selected Animal Products

Food Source EGT Content

Chicken Liver Higher concentrations[21][22]

Pork Kidney Higher concentrations[21][22]

Eggs Present, particularly in the yolk[15][21]

Milk (Human, Cow, Goat) Present in small amounts[14]

Biosynthesis of L-Ergothioneine
The biosynthesis of EGT has been characterized in several microorganisms and generally

involves the methylation of histidine and the subsequent sulfurization.[12][13][23] There are

both aerobic and anaerobic pathways for EGT synthesis.[1][13]
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Aerobic Biosynthesis in Bacteria (e.g., Mycobacterium
smegmatis)
In Mycobacterium smegmatis, a cluster of five genes (egtA, egtB, egtC, egtD, egtE) is

responsible for EGT synthesis.[24] The pathway begins with the methylation of histidine.
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Bacterial aerobic biosynthesis of L-Ergothioneine.

Aerobic Biosynthesis in Fungi (e.g., Neurospora crassa)
The fungal pathway is more streamlined, requiring only two key enzymes, Egt1 and Egt2.[24]

Egt1 is a bifunctional enzyme that catalyzes both the methylation of histidine and the formation

of a C-S bond with cysteine.[24]
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Fungal aerobic biosynthesis of L-Ergothioneine.
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Experimental Protocols
Extraction of L-Ergothioneine from Natural Sources
The extraction of EGT, an intracellular and water-soluble compound, requires cell lysis and a

suitable solvent system. Hot water or aqueous ethanol solutions are commonly employed.

Protocol: Hot Water Extraction from Mushroom Mycelia

Sample Preparation: Harvest fresh mycelia by filtration and wash with distilled water to

remove residual medium. Lyophilize or use fresh.

Extraction:

Suspend a known weight of mycelia (e.g., 1 g) in distilled water at a ratio of 20:1 (mL:g).

Heat the suspension to 90°C in a water bath with constant stirring (e.g., 300 rpm) for 30

minutes.

Separation: Centrifuge the mixture at high speed (e.g., 10,000 x g) for 15 minutes to pellet

the solid debris.

Collection: Carefully collect the supernatant containing the extracted EGT.

Filtration: Filter the supernatant through a 0.22 µm syringe filter to remove any remaining

particulate matter before analysis.

Quantification of L-Ergothioneine
High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS) or

UV detection is the standard method for the quantification of EGT.[25]

Protocol: Quantification by HPLC-MS/MS

Chromatographic System:

Column: A hydrophilic interaction liquid chromatography (HILIC) column is often suitable

for retaining the polar EGT molecule.
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Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., ammonium formate)

is typically used.

Flow Rate: Dependent on column dimensions, typically 0.2-0.5 mL/min.

Column Temperature: Maintained at a constant temperature (e.g., 40°C) for reproducibility.

Mass Spectrometry Detection:

Ionization Source: Electrospray ionization (ESI) in positive mode.

Detection Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.

Parent Ion (Q1): m/z for EGT.

Product Ion (Q3): A specific fragment ion of EGT.

Quantification:

Prepare a calibration curve using certified EGT standards of known concentrations.

Inject the filtered extracts and standards into the HPLC-MS/MS system.

Integrate the peak area of the EGT-specific MRM transition.

Calculate the concentration of EGT in the sample by comparing its peak area to the

calibration curve.
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General workflow for EGT extraction and quantification.

Stability of L-Ergothioneine
EGT is a relatively stable molecule, a property that enhances its bioavailability in cooked foods.

[11]

Thermal Stability: EGT can withstand typical cooking temperatures, although prolonged

exposure to very high heat (above 60°C) can lead to some degradation.[11][26]
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pH Stability: It is most stable in neutral pH ranges (pH 6-8).[26] Its stability decreases in

strongly acidic conditions (pH < 4).[26]

Light and Oxidative Stability: EGT shows good stability against light.[27][28] As a potent

antioxidant, it is susceptible to oxidation, which is its primary degradation pathway.[27] The

presence of certain metal ions, like Cu2+, can decrease its concentration.[28]

Conclusion
L-Ergothioneine is a physiologically important antioxidant that must be obtained from dietary

sources. Fungi, particularly mushrooms, are the most concentrated natural sources of this

compound. It is also found in various bacteria, and through the food web, in plants and animal

tissues. The biosynthesis of EGT is unique to microorganisms and occurs via distinct pathways

in bacteria and fungi. Understanding the natural sources, biosynthesis, and methods for

extraction and quantification of EGT is crucial for research into its role in human health and for

its potential applications in the nutraceutical and pharmaceutical industries.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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